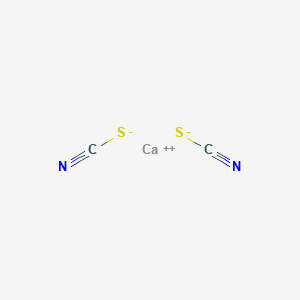

Calcium thiocyanate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

calcium;dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ca/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDQYSHDFVSAPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890552 | |

| Record name | Calcium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-16-2 | |

| Record name | Calcium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P03NDO467X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Calcium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of calcium thiocyanate (B1210189). The information is curated for professionals in research and development who require detailed data on this compound for various applications, from chemical synthesis to its role in biological systems.

Chemical Identity and Structure

Calcium thiocyanate is an inorganic compound with the chemical formula Ca(SCN)₂.[1][2][3] It consists of a calcium cation (Ca²⁺) and two thiocyanate anions (SCN⁻).[1] It is commonly available in its anhydrous form or as a tetrahydrate, Ca(SCN)₂·4H₂O.[4][5][6] The thiocyanate anion is a versatile pseudohalide, capable of coordinating with metal ions through either its sulfur or nitrogen atom, and can also act as a bridging ligand.[7]

According to X-ray crystallography, the structure of anhydrous this compound is a coordination polymer. Each Ca²⁺ ion is coordinated to eight thiocyanate anions, with four bonds to sulfur atoms and four bonds to nitrogen atoms, creating a motif reminiscent of the fluorite structure.[1][2] In the dihydrate form, Ca(SCN)₂·2H₂O, the calcium ion is coordinated by four thiocyanate ions and four water molecules.[7]

Tabulated Physicochemical Properties

The quantitative properties of both anhydrous and tetrahydrated this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Anhydrous this compound | This compound Tetrahydrate |

| CAS Number | 2092-16-2[5][8][9][10] | 65114-14-9[4][6] |

| Molecular Formula | Ca(SCN)₂ or C₂CaN₂S₂[1][8][11][12] | Ca(SCN)₂·4H₂O[4][5][6] |

| Molecular Weight | 156.24 g/mol [3][9][11][13] | 228.30 g/mol [4][5][6] |

| Appearance | White crystalline solid, hygroscopic[1][8] | White to yellow hygroscopic crystals or powder[3][4][14] |

| Melting Point | 42.5 - 46.5 °C (often refers to the hydrate)[4][9][13][15] | 42.5 - 46.5 °C[4] |

| Density | 1.36 g/cm³ at 70 °C[9][10][13] | Not specified |

| Decomposition Temp. | Decomposes above 160 °C[3][13][14] | Not specified |

| Flash Point | 160 °C[9][13][15] | Not specified |

| Vapor Pressure | 4.73 mmHg at 25 °C[13][16] | Not specified |

Table 2: Solubility and Stability

| Property | Details |

| Solubility in Water | Very soluble[1][8][9][13] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and acetone[1][9][13][14][16] |

| Stability | Hygroscopic; absorbs moisture from the air.[1][8] Keep well closed.[3] |

| Reactivity | Contact with acids can liberate very toxic gas.[13] Upon strong heating, it can release toxic gases such as sulfur oxides and nitrogen oxides.[1][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are standard experimental protocols relevant to the properties of this compound.

Determination of Melting Point

The melting point of this compound tetrahydrate can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is finely powdered by gently grinding it in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15 °C below the expected melting point (42.5 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Due to its hygroscopic nature, sample handling should be performed quickly in a low-humidity environment to prevent absorption of atmospheric moisture, which can depress the melting point.

-

Spectrophotometric Determination of Thiocyanate Concentration

A common method for quantifying thiocyanate ions in solution is through colorimetric analysis after complexation with iron(III).[17]

-

Principle: Thiocyanate ions react with ferric (Fe³⁺) ions in an acidic solution to form a series of blood-red colored complexes, primarily [Fe(NCS)(H₂O)₅]²⁺.[17] The intensity of the color is proportional to the thiocyanate concentration and can be measured using a spectrophotometer.

-

Reagents and Apparatus: UV-Vis Spectrophotometer, cuvettes, volumetric flasks, pipettes, standard potassium thiocyanate (KSCN) solution, ferric chloride (FeCl₃) solution (e.g., 0.1 M in 0.1 M HCl), and a solution of the this compound sample.

-

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions with known concentrations of thiocyanate (e.g., 0, 2, 4, 6, 8, 10 mg/L) by diluting the stock KSCN solution.

-

To a fixed volume of each standard (e.g., 10 mL), add a fixed volume of the acidic FeCl₃ solution (e.g., 2 mL).

-

Dilute to a final volume (e.g., 25 mL) with deionized water and mix thoroughly.

-

Allow the color to develop for 10-15 minutes.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), typically around 460-480 nm, using the "0" standard as the blank.

-

Plot a graph of absorbance versus thiocyanate concentration to create the calibration curve.

-

-

Sample Analysis:

-

Prepare a dilute solution of the this compound sample to ensure its concentration falls within the range of the calibration curve.

-

Treat the sample solution with the acidic FeCl₃ reagent in the same manner as the standards.

-

Measure the absorbance of the sample at the same λ_max.

-

Determine the concentration of thiocyanate in the sample solution by interpolating its absorbance on the calibration curve.

-

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2092-16-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Ca(SCN)2 - チオシアン酸カルシウム四水和物 [sigmaaldrich.com]

- 7. This compound tetrahydrate | 65114-14-9 | Benchchem [benchchem.com]

- 8. CAS 2092-16-2: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound CAS#: 2092-16-2 [m.chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. Thiocyanic acid, calcium salt (2:1) | C2CaN2S2 | CID 159641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. This compound [liaoyuanchem.com]

- 15. parchem.com [parchem.com]

- 16. echemi.com [echemi.com]

- 17. Thiocyanate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Laboratory Synthesis of Calcium Thiocyanate

This document provides an in-depth technical overview of established laboratory methods for the synthesis of calcium thiocyanate (B1210189) (Ca(SCN)₂). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details two primary synthesis routes, offering comprehensive experimental protocols, quantitative data, and a generalized workflow visualization.

Compound Profile: Calcium Thiocyanate

-

Chemical Formula : C₂CaN₂S₂[1]

-

Appearance : White, hygroscopic crystalline solid or powder.[1][3][4]

-

Solubility : Highly soluble in water and also soluble in alcohols like methanol (B129727) and ethanol, as well as acetone.[1][3]

This compound is an inorganic compound that serves as a versatile reagent in various chemical applications, including as an intermediate in the synthesis of other compounds and in the textile and pharmaceutical industries.[1][3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis methods described in this guide.

| Parameter | Method 1: Double Decomposition | Method 2: From Calcium Cyanide |

| Reactant 1 | Ammonium (B1175870) Thiocyanate (NH₄SCN) | Calcium Cyanide (Ca(CN)₂) |

| Molar Mass ( g/mol ) | 76.12 | 92.11 |

| Reactant 2 | Calcium Hydroxide (B78521) (Ca(OH)₂) | Sulfur (S) |

| Molar Mass ( g/mol ) | 74.09 | 32.06 |

| Stoichiometric Ratio | 2 moles NH₄SCN : 1 mole Ca(OH)₂ | ~1 mole Ca(CN)₂ : 2 moles S |

| Reaction Temperature | Ambient, followed by heating | 80 - 100 °C |

| Solvent | Water / Ammonia (B1221849) Solution | Water |

| Reported Purity | > 95% (after purification)[6] | Not specified |

| Initial Product Form | This compound Trihydrate in solution[3] | ~25% aqueous solution[7] |

Synthesis Methodologies & Experimental Protocols

Two primary methods for the laboratory synthesis of this compound are detailed below.

Method 1: Double Decomposition Reaction

This method relies on the reaction between ammonium thiocyanate and calcium hydroxide, which yields this compound, ammonia gas, and water.[3] The reaction is a straightforward and common approach for preparing this salt.

Reaction Equation: 2 NH₄SCN(aq) + Ca(OH)₂(aq) → Ca(SCN)₂(aq) + 2 NH₃(g) + 2 H₂O(l)

Experimental Protocol:

-

Reactant Preparation : Prepare an aqueous solution of ammonium thiocyanate. Separately, create a slurry or solution of calcium hydroxide in water.

-

Reaction : Combine the ammonium thiocyanate solution with the calcium hydroxide slurry in a suitable reaction vessel equipped with a stirrer and ventilation (to handle the evolved ammonia gas).

-

Heating & Ammonia Removal : Gently heat the mixture to drive the reaction to completion and facilitate the removal of the ammonia gas byproduct. The reaction generates this compound trihydrate in an ammonia solution.[3]

-

Filtration : After the reaction is complete (indicated by the cessation of ammonia evolution), filter the hot solution to remove any unreacted calcium hydroxide or other solid impurities.

-

Crystallization : Allow the filtrate to cool. This compound can be crystallized from the solution. The process may involve concentrating the solution by evaporation before cooling to obtain the solid product.[3]

-

Purification (Optional) : For higher purity, the crude this compound can be further purified. A patented method suggests dissolving the crude salt in liquid ammonia, filtering out impurities such as calcium sulfate (B86663) and excess lime, and then evaporating the ammonia to recover the purified product, which can achieve a purity of over 95%.[6]

-

Drying : Dry the resulting crystals under vacuum to remove residual water and obtain the anhydrous or hydrated this compound salt.

Method 2: Synthesis from Calcium Cyanide and Sulfur

This industrial method, detailed in patent literature, involves the reaction of calcium cyanide with elemental sulfur in an aqueous slurry.[7]

Reaction Equation (Simplified): Ca(CN)₂ + 2 S → Ca(SCN)₂

Experimental Protocol:

-

Slurry Preparation : In a suitable mixer, prepare a slurry by adding 3.3 parts by weight of finely ground sulfur to 23 parts by weight of water. Agitate the mixture until the sulfur is thoroughly wetted.[7]

-

Addition of Calcium Cyanide : To the sulfur slurry, add 10 parts by weight of calcium cyanide. Note: Commercial calcium cyanide may contain impurities like sodium chloride, lime, and graphite.[7] A small amount of heavy fuel oil can be added to prevent foaming.

-

Heating : Raise the temperature of the reaction mixture to between 80 °C and 100 °C and maintain it within this range to facilitate the reaction.[7]

-

Filtration : Once the reaction is complete, pump the hot slurry to a filter press to separate the insoluble impurities (e.g., lime, graphite, silica) from the product solution.[7]

-

Product Solution : The resulting filtrate is an aqueous solution containing approximately 25% this compound, along with soluble impurities like sodium chloride if present in the starting material.[7]

-

Purification and Isolation : To obtain solid this compound, the solution can be concentrated by evaporation. As the solution is concentrated, sodium chloride, being less soluble, will precipitate out and can be removed by filtration.[7] Further evaporation will yield solid this compound.[7]

Visualized Workflow: General Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis, purification, and isolation of this compound in a laboratory setting.

Caption: Generalized workflow for this compound synthesis.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chembk.com]

- 4. CAS 2092-16-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 2092-16-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. US2424983A - Production of thiocyanates - Google Patents [patents.google.com]

- 7. US2274456A - Method of making this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Calcium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of anhydrous calcium thiocyanate (B1210189), Ca(SCN)₂, and its dihydrate, Ca(SCN)₂·2H₂O. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

Crystal Structure and Polymorphism

Calcium thiocyanate is known to exist in at least two crystalline forms: an anhydrous form and a dihydrate. The coordination environment of the calcium ion and the overall crystal packing are significantly different in these two structures.

Anhydrous this compound (Ca(SCN)₂)

The anhydrous form of this compound crystallizes in the monoclinic system with the space group C2/c.[1] The structure consists of a three-dimensional coordination polymer. The calcium ion is eight-coordinated, surrounded by four nitrogen atoms and four sulfur atoms from eight different thiocyanate anions. This coordination geometry is best described as a distorted square antiprism.[1][2] Each thiocyanate ligand acts as a bridging ligand, connecting four different calcium ions, leading to a complex and stable network structure.[1]

This compound Dihydrate (Ca(SCN)₂·2H₂O)

The dihydrate of this compound crystallizes in the orthorhombic system with the space group Pnma.[1] In this structure, the calcium ion is also eight-coordinated. However, its coordination sphere is composed of four nitrogen atoms from four thiocyanate anions and four oxygen atoms from four water molecules. The thiocyanate ions in the dihydrate bridge two calcium centers, while the water molecules also participate in the coordination, leading to a distinct crystal packing compared to the anhydrous form.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for both anhydrous and dihydrated this compound, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Anhydrous this compound (Ca(SCN)₂) and this compound Dihydrate (Ca(SCN)₂·2H₂O)

| Parameter | Anhydrous Ca(SCN)₂ | This compound Dihydrate (Ca(SCN)₂·2H₂O) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pnma |

| a (Å) | 9.617(2) | 12.801(2) |

| b (Å) | 6.424(2) | 7.903(1) |

| c (Å) | 7.872(2) | 7.269(1) |

| α (°) | 90 | 90 |

| β (°) | 90.82 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 485.9(2) | 735.2(2) |

| Z | 4 | 4 |

Data obtained from Wickleder & Larsen (2002).[1]

Table 2: Selected Bond Lengths for Anhydrous this compound (Ca(SCN)₂)

| Bond | Length (Å) |

| Ca–N | Value not explicitly found in search results |

| Ca–S | Value not explicitly found in search results |

Table 3: Selected Bond Lengths for this compound Dihydrate (Ca(SCN)₂·2H₂O)

| Bond | Length (Å) |

| Ca–N | Value not explicitly found in search results |

| Ca–O | Value not explicitly found in search results |

Note: Specific bond lengths were not explicitly available in the provided search results. Access to the original Crystallographic Information Files (CIFs) would be required for a detailed tabulation.

Coordination Chemistry Visualized

The coordination environments of the calcium ion in both the anhydrous and dihydrate forms are depicted below using the DOT language.

Caption: Coordination sphere of Calcium in Ca(SCN)₂.

Caption: Coordination sphere of Calcium in Ca(SCN)₂·2H₂O.

Experimental Protocols

The following sections outline the general experimental procedures for the synthesis and crystallographic analysis of this compound, based on available literature.

Synthesis of Single Crystals

4.1.1. Anhydrous Ca(SCN)₂ and Ca(SCN)₂·2H₂O from Dehydration

Single crystals of both anhydrous this compound and its dihydrate can be obtained through the controlled dehydration of this compound tetrahydrate (Ca(SCN)₂·4H₂O).[1]

-

Starting Material: this compound tetrahydrate (Ca(SCN)₂·4H₂O).

-

Procedure:

-

Slowly heat single crystals of Ca(SCN)₂·4H₂O under controlled temperature and atmospheric conditions. The precise temperature and pressure/vacuum conditions for optimal crystal formation are not explicitly detailed in the surveyed literature but would require careful control to manage the rate of water loss.

-

During the dehydration process, single crystals of Ca(SCN)₂·2H₂O will form as an intermediate phase.[1]

-

Further heating will lead to the formation of anhydrous Ca(SCN)₂ single crystals.[1]

-

The selection of suitable single crystals for X-ray diffraction is performed under a microscope.

-

4.1.2. Synthesis from Aqueous Solution

This compound can also be synthesized by the reaction of calcium hydroxide (B78521) with ammonium (B1175870) thiocyanate in an aqueous solution.[3]

-

Reactants: Calcium hydroxide (Ca(OH)₂) and ammonium thiocyanate (NH₄SCN).

-

Procedure:

-

Prepare aqueous solutions of calcium hydroxide and ammonium thiocyanate.

-

Mix the solutions, likely with stirring, to initiate the reaction. The stoichiometry of the reactants should be carefully controlled.

-

The resulting product will be a hydrated form of this compound in solution.

-

Single crystals suitable for X-ray diffraction can be grown from the resulting solution by methods such as slow evaporation of the solvent.

-

Single-Crystal X-ray Diffraction

The determination of the crystal structures of Ca(SCN)₂ and Ca(SCN)₂·2H₂O was carried out using single-crystal X-ray diffraction.[1] The general protocol for such an analysis is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., an image plate or CCD detector).

-

Data collection is typically performed at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. Software such as SHELXS and SHELXL are commonly used for this purpose.

-

Caption: Workflow for Synthesis and Structure Determination.

References

Solubility of Calcium Thiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium thiocyanate (B1210189), Ca(SCN)₂, is an inorganic salt with diverse applications, including as a concrete admixture, a component in the textile industry, and a reagent in chemical synthesis. Its solubility in non-aqueous media is a critical parameter for its use in various formulations and reaction systems. This technical guide provides a comprehensive overview of the known solubility characteristics of calcium thiocyanate in a range of organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and details established experimental protocols for determining the solubility of inorganic salts in organic media. These methodologies are intended to empower researchers to generate the specific quantitative data required for their applications.

Qualitative Solubility Overview

This compound is consistently reported as being soluble in several common polar organic solvents. This qualitative solubility is attributed to the polar nature of the thiocyanate anion and the coordinating ability of the calcium cation.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Family | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][2][3][4] |

| Ethanol | Soluble[1][2][3][4] | |

| Ketones | Acetone | Soluble[1][2][3][4] |

Experimental Protocols for Solubility Determination

The absence of specific quantitative data necessitates that researchers determine the solubility of this compound in their solvents of interest experimentally. The following are detailed, well-established methods for determining the solubility of an inorganic salt in an organic solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

-

Saturation: An excess amount of this compound is added to the organic solvent of choice in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration can vary and should be determined empirically.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container. The mass of the solvent can be determined by the difference in mass before and after evaporation or by using the density of the solvent and the volume of the aliquot.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solvent (mol/L).

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method for Solubility Determination

Spectroscopic methods can be employed if the solute has a distinct absorbance at a particular wavelength. For this compound, the thiocyanate anion (SCN⁻) can form colored complexes with certain metal ions, such as iron(III), which can be quantified using UV-Vis spectrophotometry.

Experimental Workflow:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the organic solvent of interest are prepared. A reagent that forms a colored complex with the thiocyanate ion (e.g., a solution of iron(III) chloride) is added to each standard. The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) for the colored complex. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured aliquot of the clear, saturated solution is diluted with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Complex Formation and Measurement: The color-forming reagent is added to the diluted solution, and the absorbance is measured at λ_max.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

Caption: Workflow for Spectroscopic Solubility Determination.

Factors Influencing Solubility

Researchers should be aware of several factors that can significantly influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of most salts increases with temperature, although there are exceptions. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of Solute and Solvent: Impurities in either the this compound or the organic solvent can affect the measured solubility.

-

Water Content: this compound is hygroscopic, and the presence of water in the organic solvent can significantly increase its solubility. "Anhydrous" conditions should be maintained for measurements in truly non-aqueous systems.

-

Polymorphism: The crystalline form of the this compound used can influence its solubility.

Conclusion

While qualitative data indicates that this compound is soluble in polar organic solvents like methanol, ethanol, and acetone, a significant gap exists in the scientific literature regarding quantitative solubility data in these and other organic media. This guide provides researchers with established methodologies, namely the gravimetric and spectroscopic methods, to systematically and accurately determine the solubility of this compound in solvents relevant to their work. The provided workflows and diagrams offer a clear roadmap for these experimental procedures. By following these protocols, researchers in drug development and other scientific fields can generate the critical data needed to advance their projects.

References

An In-depth Technical Guide to the Hygroscopic and Deliquescent Properties of Calcium Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium thiocyanate (B1210189), Ca(SCN)₂, is an inorganic salt that finds applications in various industrial processes, including as a concrete admixture, in the manufacturing of paper, and as a component in the synthesis of other chemical compounds.[1] In the pharmaceutical and drug development sectors, understanding the physicochemical properties of excipients and active pharmaceutical ingredients (APIs) is paramount for formulation stability, manufacturing processes, and product shelf-life. Calcium thiocyanate, often found as a tetrahydrate (Ca(SCN)₂·4H₂O), is characterized by its hygroscopic and deliquescent nature, properties that describe its interaction with atmospheric moisture.[2][3]

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent behavior of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals by detailing the fundamental principles, presenting available data, and outlining experimental protocols for the characterization of these critical properties.

Core Concepts: Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, typically at normal or high relative humidity. This process involves the absorption of water onto the surface of the material.

Deliquescence is a more advanced stage of moisture interaction, where a hygroscopic substance absorbs enough water from the atmosphere to dissolve and form a liquid solution. The point at which this occurs is known as the Critical Relative Humidity (CRH) . The CRH is a specific property of a salt at a given temperature.[4] Below its CRH, the salt will not absorb enough moisture to deliquesce, though it may still be hygroscopic. At or above the CRH, the salt will continue to absorb water until it is fully dissolved, forming a saturated solution.[4]

The hygroscopic and deliquescent nature of a substance like this compound can have significant implications in a pharmaceutical context, affecting:

-

Powder Flow and Handling: Increased moisture content can lead to caking, agglomeration, and poor flowability, complicating manufacturing processes such as blending and tableting.

-

Chemical Stability: The presence of water can accelerate degradation pathways of APIs, such as hydrolysis.

-

Physical Stability: Moisture can induce phase transitions, such as the conversion of an anhydrous form to a hydrate, which can alter dissolution rates and bioavailability.

-

Dosage Form Performance: Changes in the physical state of an excipient due to moisture uptake can impact the critical quality attributes of the final dosage form, including hardness, disintegration, and dissolution.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water.[1][5] It is known to be hygroscopic and will readily absorb moisture from the air.[5] The tetrahydrate form, Ca(SCN)₂·4H₂O, is a common state of this compound.[2]

| Property | Value | References |

| Chemical Formula | Ca(SCN)₂ | [5] |

| Molar Mass | 156.24 g/mol | [1] |

| Appearance | White crystalline powder | [1][5] |

| Solubility | Highly soluble in water | [5] |

| Hygroscopicity | Hygroscopic | [5] |

| Deliquescence | Deliquescent | [1] |

Table 1: General Physicochemical Properties of this compound

Quantitative Data on Hygroscopicity and Deliquescence

| Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Ammonium Chloride | 77.2 |

| Ammonium Sulfate | 79.2 |

| Potassium Chloride | 84.0 |

| Potassium Nitrate | 90.5 |

| Potassium Sulfate | 96.3 |

Table 2: Critical Relative Humidity of Various Pure Salts at 30°C[4]

Given the lack of specific data for this compound, experimental determination of its moisture sorption isotherm and CRH at relevant storage and processing temperatures is crucial for its application in pharmaceutical development.

Experimental Protocols for Determining Hygroscopicity and Deliquescence

Several established methods can be employed to characterize the hygroscopic and deliquescent properties of a substance like this compound. The choice of method will depend on the specific information required (e.g., qualitative assessment vs. quantitative moisture sorption isotherm) and the available instrumentation.

Gravimetric Method using a Dynamic Vapor Sorption (DVS) Analyzer

This is a highly precise and automated method for determining moisture sorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the sample pan of the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen gas at a specified temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002 %/min). This establishes the dry mass of the sample.

-

Sorption Analysis: The relative humidity (RH) of the nitrogen gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each RH step, the sample is allowed to equilibrate until a stable weight is reached. The instrument continuously monitors the sample weight.

-

Desorption Analysis: Following the sorption phase, the RH is decreased in a stepwise manner back to 0% to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed by the sample. A plot of the percentage weight change versus RH generates the moisture sorption isotherm. The deliquescence point (CRH) is identified as the RH at which a sharp and significant increase in mass occurs.

References

Thermal Decomposition of Calcium Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium thiocyanate (B1210189), Ca(SCN)₂. It details the decomposition pathway, from its hydrated form to the final solid residue, and discusses the likely gaseous byproducts based on available literature. While specific quantitative data for the gaseous decomposition products of calcium thiocyanate is limited, this guide draws parallels from the well-studied decomposition of other thiocyanate salts to provide a scientifically grounded projection. Detailed experimental protocols for the key analytical techniques used in thermal analysis are also provided, alongside visualizations of the decomposition process and experimental workflows to aid in understanding.

Introduction

This compound, a versatile inorganic salt, finds applications in various fields, including as a solvent for cellulose (B213188) and in the manufacturing of certain pharmaceuticals. Understanding its thermal stability and decomposition products is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide synthesizes the current knowledge on the thermal decomposition of this compound, presenting it in a format accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds in stages, especially when starting from its hydrated form, this compound tetrahydrate (Ca(SCN)₂·4H₂O).

Dehydration

The initial stage of heating this compound tetrahydrate involves the loss of its water of crystallization. This dehydration process occurs to yield the anhydrous form, Ca(SCN)₂.

Decomposition of Anhydrous this compound

Following dehydration, further heating leads to the decomposition of the anhydrous salt. The primary solid product of this decomposition is calcium sulfide (B99878) (CaS).[1][2] The decomposition is understood to begin at temperatures at or above 160 °C.

The overall reaction for the decomposition of anhydrous this compound can be summarized as:

Ca(SCN)₂ (s) → CaS (s) + Gaseous Products

The exact nature and stoichiometry of the gaseous products from the decomposition of pure, solid this compound are not extensively detailed in readily available literature. However, based on the thermal decomposition of other thiocyanate compounds, such as ammonium (B1175870) thiocyanate, a mixture of volatile species can be expected. The thermal decomposition of the thiocyanate anion (SCN⁻) is known to produce a variety of gaseous products.

Decomposition Products

Solid Product

The final solid residue from the thermal decomposition of this compound is calcium sulfide (CaS) .[1][2]

Gaseous Products (Projected)

While direct quantitative analysis of the gaseous products from Ca(SCN)₂ decomposition is not widely reported, studies on the thermal decomposition of ammonium thiocyanate (NH₄SCN) provide valuable insights into the likely products from the thiocyanate moiety. The decomposition of NH₄SCN is known to yield ammonia (B1221849) (NH₃), hydrogen sulfide (H₂S), carbon disulfide (CS₂), and isothiocyanic acid (HNCS). It is plausible that the decomposition of the thiocyanate group in this compound would generate a similar suite of sulfur and nitrogen-containing gases.

Table 1: Summary of Thermal Decomposition Products of this compound

| Stage | Starting Material | Product(s) | Temperature Range (°C) | Notes |

| Dehydration | Ca(SCN)₂·4H₂O | Ca(SCN)₂, H₂O (g) | Not specified in detail | Loss of water of crystallization. |

| Decomposition | Ca(SCN)₂ | CaS (s) + Gaseous Products | ≥ 160 | Final solid residue is calcium sulfide. |

Table 2: Projected Gaseous Decomposition Products (Based on Analogy with Ammonium Thiocyanate)

| Gaseous Product | Chemical Formula |

| Carbon Disulfide | CS₂ |

| Hydrogen Sulfide | H₂S |

| Isothiocyanic Acid | HNCS |

| Nitrogen | N₂ |

| Carbon Dioxide | CO₂ |

| Sulfur Dioxide | SO₂ |

Note: The exact composition and relative abundance of these gases will depend on the specific decomposition conditions, such as temperature, heating rate, and the presence of reactive atmospheres.

Experimental Protocols

The study of the thermal decomposition of materials like this compound relies on a suite of thermoanalytical techniques. Below are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events and the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with phase transitions, dehydration, and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The temperature is ramped at a constant rate, and the differential heat flow between the sample and the reference is measured.

-

The resulting DSC curve (heat flow vs. temperature) shows peaks corresponding to thermal events. Endothermic peaks indicate processes like melting and decomposition, while exothermic peaks indicate processes like crystallization or some decomposition reactions. The area under the peak is proportional to the enthalpy change of the transition.

Evolved Gas Analysis (EGA) using TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

As the sample is heated and decomposes, the evolved gases are continuously introduced into the mass spectrometer's ion source.

-

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions produced from the evolved gases.

-

The ion current for specific m/z values corresponding to potential decomposition products (e.g., m/z for H₂O, CS₂, H₂S, HNCS) is plotted as a function of temperature, correlating the gas evolution with specific mass loss events observed in the TGA.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound tetrahydrate.

Experimental Workflow for Thermal Analysis

References

In-Depth Technical Guide to the Spectroscopic Analysis of Calcium Thiocyanate (FTIR and Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium thiocyanate (B1210189), Ca(SCN)₂, utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It details the vibrational characteristics of the thiocyanate ion as influenced by the calcium cation in both anhydrous and hydrated forms. This document outlines detailed experimental protocols for sample analysis and presents a logical workflow of a key industrial application of calcium thiocyanate.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an inorganic compound with diverse applications, ranging from a precursor in the synthesis of pharmaceuticals to an accelerating admixture in the cement industry.[1][2] Spectroscopic techniques like FTIR and Raman are crucial for its characterization, providing insights into its molecular structure, the nature of the coordination between the calcium cation and the thiocyanate anion, and the presence of hydrated water molecules.

The thiocyanate ion (SCN⁻) is a linear triatomic species with three fundamental vibrational modes:

-

ν(C≡N): The carbon-nitrogen triple bond stretch, which is a strong and sharp band typically appearing in the 2000-2200 cm⁻¹ region.[3] Its position is sensitive to the coordination environment.

-

ν(C–S): The carbon-sulfur single bond stretch, which is a weaker band found in the 700-800 cm⁻¹ range.[3]

-

δ(SCN): The doubly degenerate bending mode of the S-C-N angle, which appears around 470-490 cm⁻¹.[3]

The coordination of the thiocyanate ion to a metal cation, such as Ca²⁺, can occur through either the nitrogen or the sulfur atom, or it can act as a bridging ligand. This coordination influences the vibrational frequencies of the SCN⁻ group. In the case of this compound, the Ca²⁺ ions are coordinated by both sulfur and nitrogen atoms, forming a complex polymeric structure.[4][5]

Quantitative Spectroscopic Data

The following tables summarize the key vibrational frequencies for anhydrous this compound (Ca(SCN)₂) and its dihydrate (Ca(SCN)₂·2H₂O) as observed in FTIR and Raman spectra. This data is essential for the identification and characterization of these compounds.

**Table 1: FTIR and Raman Vibrational Frequencies (cm⁻¹) of Anhydrous this compound (Ca(SCN)₂) **

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2107, 2070 | 2105, 2065 | C≡N Stretching |

| ν(C–S) | 761 | 764 | C–S Stretching |

| δ(SCN) | 479, 471 | 480, 473 | SCN Bending |

Data adapted from studies on the vibrational spectroscopy of this compound.[4][5]

Table 2: FTIR and Raman Vibrational Frequencies (cm⁻¹) of this compound Dihydrate (Ca(SCN)₂·2H₂O)

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3500-3300 (broad) | - | O-H Stretching of Water |

| ν(C≡N) | 2085, 2055 | 2083, 2058 | C≡N Stretching |

| δ(H₂O) | ~1640 | - | H₂O Bending |

| ν(C–S) | 752 | 755 | C–S Stretching |

| δ(SCN) | 485, 465 | 486, 467 | SCN Bending |

Data adapted from studies on the vibrational spectroscopy of this compound hydrates.[4][5]

Detailed Experimental Protocols

FTIR Spectroscopy of Solid this compound (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of solid this compound. Due to the hygroscopic nature of this compound, it is crucial to minimize exposure to atmospheric moisture.[6][7]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press and pellet die set (e.g., 13 mm)

-

Agate mortar and pestle

-

Spectroscopy-grade potassium bromide (KBr), dried

-

This compound sample, finely ground

-

Spatula and weighing paper

-

Infrared lamp or oven for drying

-

Desiccator

Procedure:

-

Preparation of Materials: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator. Ensure the agate mortar and pestle, pellet die, and all spatulas are thoroughly clean and dry. Gently warming the die set under an infrared lamp before use can help remove adsorbed moisture.[8]

-

Sample Preparation: In the agate mortar, place approximately 200-300 mg of the dried KBr powder. Add 1-2 mg of the finely ground this compound sample. The optimal sample-to-KBr ratio is typically between 0.5% and 1% by weight.[9][10]

-

Mixing: Gently but thoroughly grind the sample and KBr together with the pestle for about a minute to ensure a homogeneous mixture. Avoid prolonged grinding, which can increase moisture absorption.[10]

-

Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[6]

-

Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. Remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the background spectrum with an empty sample holder or a pure KBr pellet. Then, record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically generate the absorbance or transmittance spectrum.

Raman Spectroscopy of Aqueous this compound Solutions

This protocol describes the analysis of an aqueous solution of this compound using a Raman spectrometer. Raman spectroscopy is particularly well-suited for analyzing aqueous solutions as water is a weak Raman scatterer.[3][11]

Materials and Equipment:

-

Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Quartz cuvette or NMR tube

-

This compound

-

Deionized or distilled water

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a series of standard solutions of this compound in deionized water with known concentrations. The concentration range will depend on the sensitivity of the instrument and the desired analysis. For qualitative analysis, a concentration of 0.1 M to 1 M is a reasonable starting point.

-

Sample Loading: Rinse a clean quartz cuvette or NMR tube with a small amount of the sample solution. Fill the cuvette with the this compound solution.

-

Instrument Setup: Place the cuvette in the sample holder of the Raman spectrometer. Configure the instrument parameters, including laser power, exposure time, and number of accumulations, to obtain a good signal-to-noise ratio while avoiding sample heating or degradation.

-

Data Acquisition: Acquire the Raman spectrum of the aqueous this compound solution. It is also advisable to acquire a spectrum of the deionized water used as a solvent to identify and subtract any background signals.

-

Data Analysis: The resulting spectrum will show the characteristic Raman bands of the thiocyanate ion in an aqueous environment. The positions and relative intensities of these bands can be used for identification and, with proper calibration, for quantitative analysis.[12]

Application Workflow: this compound as a Cement Hydration Accelerator

This compound is utilized in the construction industry as a non-chloride accelerator for cement hydration.[1] It enhances the early strength development of concrete, which is particularly beneficial in cold weather applications.[2] The following diagram illustrates the logical workflow of its mechanism of action.

Caption: Logical workflow of cement hydration acceleration by this compound.

The addition of this compound to the cement mixture leads to an increase in the concentration of calcium ions in the pore solution.[6] This elevated calcium ion concentration accelerates the precipitation of calcium hydroxide (portlandite), a key product of tricalcium silicate (C₃S) hydration.[13] The rapid formation of calcium hydroxide, in turn, promotes the nucleation and growth of calcium silicate hydrate (C-S-H) gel, which is the primary binding phase in cement paste and is responsible for its strength.[13][14] This overall acceleration of the hydration process results in a faster setting time and enhanced early-age strength of the concrete.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. physicsopenlab.org [physicsopenlab.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Calcium Thiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of calcium thiocyanate (B1210189), a versatile inorganic compound with diverse applications. The document details its chemical and physical properties, provides established synthesis and analytical methodologies, and explores its utility in industrial processes and potential applications in the life sciences. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Calcium thiocyanate, with the chemical formula Ca(SCN)₂, is an inorganic salt composed of a calcium cation (Ca²⁺) and two thiocyanate anions (SCN⁻). It is a white to off-white crystalline solid that is highly soluble in water and other polar solvents. The anhydrous form has a CAS Registry Number of 2092-16-2, while the tetrahydrate form is assigned CAS Number 65114-14-9.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | Ca(SCN)₂ or C₂CaN₂S₂ | [1][2] |

| Molar Mass | 156.24 g/mol (anhydrous) | [2] |

| CAS Number | 2092-16-2 (anhydrous) | [1][2][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Highly soluble in water, soluble in ethanol, methanol, and acetone. | [4] |

| Decomposition Temperature | > 160 °C | [4] |

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale and industrial preparation involves the reaction of calcium cyanide with sulfur.

Experimental Protocol: Synthesis from Calcium Cyanide and Sulfur

This protocol is adapted from a patented industrial method and can be scaled for laboratory use.

Materials:

-

Ground sulfur

-

Calcium cyanide (e.g., Aerobrand)

-

Deionized water

-

Heavy fuel oil (as an anti-foaming agent, optional for lab scale)

-

Mixer (e.g., Stokes or other suitable laboratory mixer)

-

Filtration apparatus (e.g., Büchner funnel with vacuum filtration)

-

Heating and stirring apparatus

Procedure:

-

In a suitable mixing vessel, create a slurry by adding 3.3 parts of ground sulfur to 23 parts of deionized water. Agitate the mixture until the sulfur is thoroughly wetted.

-

To the wetted sulfur slurry, add 10 parts of calcium cyanide. If foaming is a concern, a small amount of heavy fuel oil can be added to the surface.

-

Heat the mixture to a temperature between 80-100 °C while maintaining agitation.

-

The reaction will proceed to form this compound in solution. The resulting slurry will also contain insolubles such as lime and graphite.

-

Filter the hot slurry to remove the insoluble byproducts. The filtrate is an aqueous solution of this compound (approximately 25%), which may also contain sodium chloride if the calcium cyanide used was not pure.

-

To obtain solid this compound, the filtrate can be concentrated by evaporation. If sodium chloride is present, it will precipitate out first due to its lower solubility and can be removed by filtration.

-

Continued evaporation will yield solid this compound, which can be dried.

Industrial and Research Applications

This compound has established uses in the textile and construction industries and is a subject of interest in life sciences due to the biological activity of the thiocyanate ion.

Concrete Admixture

This compound is utilized as an accelerating admixture in concrete formulations, particularly in blended cement systems. It enhances early-age strength development.

Quantitative Data on Performance:

| Cement Blend | Admixture | Dosage (% by mass of binder) | 1-Day Compressive Strength Enhancement | Reference |

| Ternary Blend | Calcium Fluoroaluminate, this compound, Triethanolamine, Polycarboxylate WR | 4%, 0.1%, 0.02%, 0.1% respectively | Nearly double that of the cement reference paste | [2] |

Textile Industry

In the textile industry, this compound is used as a chemical intermediate and can act as a stabilizer or additive in polymer and resin systems. It is also employed in certain dyeing formulations where thiocyanates can act as ligands for transition metals.

Analytical Methodologies

Accurate quantification of thiocyanate is crucial for both industrial quality control and for studying its role in biological systems. High-performance liquid chromatography (HPLC) is a sensitive and specific method for this purpose.

Experimental Protocol: HPLC Determination of Thiocyanate in Biological Fluids

This protocol provides a method for the determination of thiocyanate in plasma.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion exchange column

-

Plasma samples

-

Deionized water

-

Microcon-Ultracel YM-10 filters

-

Centrifuge

-

Vortex mixer

-

Eppendorf tubes

Procedure:

-

Sample Preparation:

-

In a 1.5-mL Eppendorf tube, dilute 0.2 mL of plasma with 0.2 mL of deionized water.

-

Vortex the mixture for 30 seconds.

-

Transfer 0.4 mL of the diluted plasma to a Microcon-Ultracel YM-10 filter.

-

Centrifuge the sample at 10,500 x g for 25 minutes.

-

-

HPLC Analysis:

-

Inject a 40-µL aliquot of the ultrafiltrate into the HPLC system.

-

The separation is achieved on an anion exchange column.

-

Detection of thiocyanate is performed using a UV detector at a wavelength of 210 nm.

-

-

Quantification:

-

The method is linear in the range of 1-30 mg/L of thiocyanate.

-

Recovery of thiocyanate using this method is typically between 97% and 103.9%.

-

Role in Drug Development and Signaling Pathways

The thiocyanate ion (SCN⁻), delivered by salts such as this compound, is a key component of the lactoperoxidase system, an essential part of the innate immune defense in mammals. This system has potential therapeutic applications.

The Lactoperoxidase Signaling Pathway

The lactoperoxidase (LPO) enzyme, present in bodily fluids like saliva and airway secretions, catalyzes the oxidation of thiocyanate ions by hydrogen peroxide (H₂O₂). This reaction produces hypothiocyanous acid (HOSCN), a potent antimicrobial agent that targets and inactivates a broad spectrum of pathogens.

Below is a diagram illustrating the lactoperoxidase signaling pathway.

References

- 1. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2274456A - Method of making this compound - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]

A Technical Guide to the Synthesis of Calcium Thiocyanate: History, Modern Methods, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium thiocyanate (B1210189), Ca(SCN)₂, is an inorganic compound with a rich history intertwined with the early discoveries of pseudohalides. Its synthesis has evolved from early serendipitous discoveries to well-defined industrial processes. This technical guide provides an in-depth exploration of the discovery and historical context of calcium thiocyanate synthesis, detailed experimental protocols for key synthetic routes, and a comparative analysis of quantitative data where available. Furthermore, this document elucidates the significant biological roles of the thiocyanate anion, particularly its involvement in the human innate immune system, a topic of considerable interest to drug development professionals.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the discovery of the thiocyanate anion (SCN⁻) itself. In 1809, the English chemist Robert Porrett is credited with the first synthesis of the thiocyanate anion, which he initially named "sulfuretted chyazate."[1] His work was part of the broader quest in the early 19th century to understand the composition of "prussic acid" (hydrogen cyanide) and its derivatives.[1] While Porrett's initial work did not focus specifically on the calcium salt, it laid the fundamental groundwork for the subsequent preparation and characterization of a wide range of thiocyanate compounds, including those of the alkaline earth metals.

Early synthetic methods for thiocyanates were often based on the reaction of cyanides with elemental sulfur. Over time, more refined methods, such as double decomposition (metathesis) reactions, were developed, offering improved purity and scalability. The 20th century saw the development of more direct and efficient industrial processes, driven by the increasing applications of this compound in various fields.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale of production, and the availability of starting materials. The most prominent methods are detailed below.

Reaction of Calcium Cyanide with Sulfur

This method represents a direct approach to forming the thiocyanate anion from a cyanide precursor and elemental sulfur. A notable example is detailed in a 1942 patent, which outlines a process for producing an aqueous solution of this compound.[2]

Experimental Protocol:

-

Reactants:

-

3.3 parts by weight of ground sulfur

-

10 parts by weight of calcium cyanide (specified as "Aerobrand calcium cyanide," which also contained sodium chloride, lime, and graphite)

-

23 parts by weight of water

-

-

Procedure:

-

A slurry is created by agitating the ground sulfur in water until it is thoroughly wetted.

-

The calcium cyanide composition is then added to the sulfur slurry. A small amount of heavy fuel oil can be added to prevent foaming.

-

The temperature of the mixture is raised to and maintained at 80-100°C.

-

The hot slurry is then filtered to remove insoluble materials such as lime, graphite, and silica.

-

-

Product and Purification:

-

The resulting filtrate is an aqueous solution containing approximately 25% this compound along with sodium chloride.

-

For a solid product, the solution is evaporated. Due to its lower solubility, sodium chloride precipitates out first and can be removed by filtration.

-

Further evaporation of the filtrate yields solid this compound.[2]

-

Double Decomposition (Metathesis) Reaction

This is a common and efficient method for preparing soluble salts. In the context of this compound synthesis, it typically involves the reaction of a soluble calcium salt with a soluble thiocyanate salt, or the reaction of a calcium base with a thiocyanate salt of a volatile base, such as ammonium (B1175870) thiocyanate.

General Reaction: Ca(OH)₂ + 2 NH₄SCN → Ca(SCN)₂ + 2 NH₃(g) + 2 H₂O

Conceptual Experimental Workflow:

Figure 1. Conceptual workflow for the synthesis of this compound via double decomposition.

Salt Metathesis

This is a generalized version of the double decomposition reaction where two soluble salts are reacted in a solution to form a new combination of salts. The reaction is driven by the precipitation of one of the products. For the synthesis of this compound, this could involve reacting a soluble calcium salt (e.g., calcium chloride) with a soluble thiocyanate salt where the other product is insoluble.

General Reaction: CaCl₂(aq) + 2 AgSCN(s) → Ca(SCN)₂(aq) + 2 AgCl(s)

In this example, the reaction is driven by the precipitation of silver chloride. However, specific experimental protocols and quantitative data for the synthesis of this compound via this route are not well-documented in the available literature.

Quantitative Data Summary

The available quantitative data for the synthesis of this compound is limited, particularly with respect to reaction yields. The following table summarizes the available information.

| Synthesis Method | Reactant Ratios (by weight) | Reaction Temperature (°C) | Product Purity | Reported Yield | Reference |

| Calcium Cyanide + Sulfur | 3.3 parts S, 10 parts Ca(CN)₂, 23 parts H₂O | 80-100 | Not specified | Not specified | US Patent 2,274,456[2] |

| Double Decomposition | Not specified | Not specified | > 95% | Not specified | US Patent 2,424,983[3] |

Biological Relevance and Signaling Pathways

For drug development professionals, the biological activity of the thiocyanate anion is of significant interest. Thiocyanate is a naturally occurring pseudohalide in the human body and plays a crucial role in the innate immune system.[4][5] Its mechanism of action is not as a signaling molecule itself in the classical sense, but as a substrate for enzymatic reactions that produce potent antimicrobial compounds.

The Peroxidase-Thiocyanate System:

The primary signaling pathway involving thiocyanate is its interaction with peroxidases, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), which are found in mucosal secretions and phagocytic cells, respectively.[4][5][6]

-

Thiocyanate Transport: Thiocyanate is actively transported from the bloodstream into mucosal secretions across epithelial cells. This transport is mediated by anion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and pendrin (SLC26A4).[4][7][8][9]

-

Oxidation by Peroxidases: In the presence of hydrogen peroxide (H₂O₂), which is often generated by dual oxidases (DUOX) in epithelial cells during inflammation, LPO and MPO catalyze the two-electron oxidation of thiocyanate (SCN⁻) to hypothiocyanous acid (HOSCN).[4][5]

-

Antimicrobial Action: HOSCN is a potent antimicrobial agent that targets sulfhydryl groups in proteins of bacteria, fungi, and viruses, thereby inhibiting their metabolic activity.[4]

This system is a critical component of the first line of defense in the airways, oral cavity, and other mucosal surfaces.[4] Dysregulation of thiocyanate transport, as seen in cystic fibrosis due to mutated CFTR, can lead to impaired antimicrobial defense.[4][5]

Figure 2. The role of thiocyanate in the innate immune system.

Conclusion

The synthesis of this compound has a history rooted in the foundational discoveries of pseudohalide chemistry. While several synthetic routes exist, detailed quantitative data, particularly regarding reaction yields, remains sparse in publicly accessible literature for some common methods. The biological relevance of the thiocyanate anion, however, is an area of active research with significant implications for drug development. Its role in the peroxidase-mediated innate immune response highlights its potential as a therapeutic target or agent, particularly in the context of infectious diseases and conditions characterized by impaired mucosal defense. Further research into optimizing the synthesis of this compound and exploring the therapeutic applications of the thiocyanate anion is warranted.

References

- 1. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2274456A - Method of making this compound - Google Patents [patents.google.com]

- 3. US2424983A - Production of thiocyanates - Google Patents [patents.google.com]

- 4. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiocyanate transport in resting and IL-4-stimulated human bronchial epithelial cells: role of pendrin and anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcellular thiocyanate transport by human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Theoretical and computational studies of the thiocyanate ion in the presence of calcium.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the calcium ion (Ca²⁺) and the thiocyanate (B1210189) ion (SCN⁻) is of significant interest across various scientific disciplines, from coordination chemistry to biology. Thiocyanate, a versatile pseudohalide, exhibits complex coordination behavior, while calcium is a ubiquitous and vital signaling ion in biological systems. Understanding the fundamental principles governing their interaction is crucial for advancements in areas such as the design of novel therapeutic agents and the development of advanced materials. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the calcium-thiocyanate system. It consolidates available experimental data, outlines detailed computational methodologies, and presents key findings in a structured format to facilitate further research and development.

Introduction

The thiocyanate ion (SCN⁻) is a linear, triatomic anion with the ability to coordinate to metal ions through either its sulfur or nitrogen atom, or to act as a bridging ligand. This ambidentate nature leads to a rich and varied coordination chemistry. Calcium (Ca²⁺), a hard Lewis acid, typically favors coordination with hard Lewis bases such as oxygen and nitrogen atoms. The interaction between the "hard" calcium ion and the "borderline" thiocyanate ion, with its soft sulfur and harder nitrogen ends, presents an interesting case study in coordination chemistry.

Computational chemistry provides a powerful lens through which to investigate the intricacies of this interaction at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can elucidate geometric structures, binding energies, vibrational properties, and the role of the solvent in mediating the Ca²⁺-SCN⁻ interaction. This guide will delve into these theoretical aspects, complemented by available experimental data.

Experimental Data on Calcium Thiocyanate Structures

Experimental studies, primarily X-ray crystallography, have provided foundational knowledge of the solid-state structures of this compound and its hydrates. These structures reveal the preferred coordination environment of the calcium ion in the presence of thiocyanate.

Crystalline Structures

The crystal structures of anhydrous this compound (Ca(SCN)₂) and its dihydrate (Ca(SCN)₂·2H₂O) have been determined, offering valuable insights into the coordination geometries.[1][2]

-

Anhydrous Ca(SCN)₂ : In its anhydrous form, the Ca²⁺ ion is coordinated by four sulfur and four nitrogen atoms, resulting in a coordination number of eight.[1][2][3] The coordination geometry is best described as a distorted square antiprism.[1][2][3] Each thiocyanate ion, in turn, bridges four calcium ions.[1][2]

-

Ca(SCN)₂·2H₂O : In the dihydrate, the coordination sphere of the Ca²⁺ ion is composed of four thiocyanate ions and four water molecules.[1][2] The thiocyanate ions connect these hydrated calcium polyhedra into a three-dimensional network.[1][2]

A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound Compounds

| Compound | Crystal System | Space Group | a (pm) | b (pm) | c (pm) | β (°) | Ca²⁺ Coordination Number | Ca²⁺ Coordination Environment |

| Ca(SCN)₂ | Monoclinic | C2/c | 961.7 | 642.4 | 787.2 | 90.82 | 8 | 4S, 4N (distorted square antiprism) |

| Ca(SCN)₂·2H₂O | Orthorhombic | Pnma | 1280.1 | 790.3 | 726.9 | 90 | 8 | 4 SCN⁻, 4 H₂O |

Data sourced from Wickleder and Larsen (2002).[1][2]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for probing the vibrational modes of molecules and ions. The vibrational frequencies of the thiocyanate ion are sensitive to its coordination mode (N-bound, S-bound, or bridging). Experimental vibrational data for solid Ca(SCN)₂ and its dihydrate have been reported and are summarized in Table 2. These experimental values serve as crucial benchmarks for validating computational methods.

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for the Thiocyanate Ion in Calcium Compounds

| Vibrational Mode | Ca(SCN)₂ (IR) | Ca(SCN)₂ (Raman) | Ca(SCN)₂·2H₂O (IR) | Ca(SCN)₂·2H₂O (Raman) |

| ν(CN) | 2089, 2051 | 2091, 2056 | 2099, 2065 | 2099, 2067 |

| ν(CS) | 759 | 760 | 768 | 768 |

| δ(SCN) | 473, 465 | 473, 466 | 471 | 472 |

Data sourced from Wickleder and Larsen (2002).[1][2] The splitting of the ν(CN) and δ(SCN) modes is indicative of the solid-state environment and the presence of crystallographically distinct thiocyanate ions.

Theoretical and Computational Methodologies